![molecular formula C20H37NO3 B14414289 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid CAS No. 83826-18-0](/img/structure/B14414289.png)
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is a chemical compound with the molecular formula C20H37NO3 and a molecular weight of 339.513 g/mol It is known for its unique structure, which includes a diethylamino group, an oxoethyl group, and a tetradecenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid typically involves the reaction of diethylamine with a suitable precursor, such as a tetradecenoic acid derivative. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as triethylamine. The reaction proceeds through nucleophilic substitution, where the diethylamino group is introduced to the oxoethyl moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with enzymes or receptors, modulating their activity. The oxoethyl group may participate in redox reactions, influencing cellular processes. The tetradecenoic acid chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)-2-oxoethyl]tetradec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]hexadec-4-enoic acid
- 2-[2-(Diethylamino)-2-oxoethyl]octadec-4-enoic acid
Uniqueness
2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its diethylamino group provides a balance between hydrophilicity and lipophilicity, enhancing its interaction with both aqueous and lipid environments .
Properties
CAS No. |
83826-18-0 |
|---|---|
Molecular Formula |
C20H37NO3 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)-2-oxoethyl]tetradec-4-enoic acid |
InChI |
InChI=1S/C20H37NO3/c1-4-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(22)21(5-2)6-3/h14-15,18H,4-13,16-17H2,1-3H3,(H,23,24) |
InChI Key |
QCTQPOCKQMMSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCC(CC(=O)N(CC)CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


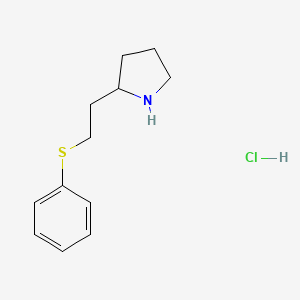
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
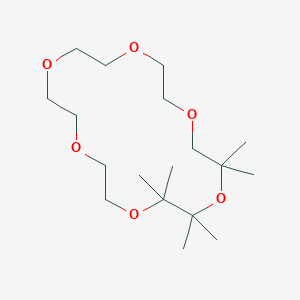
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
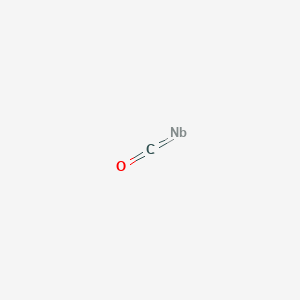
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
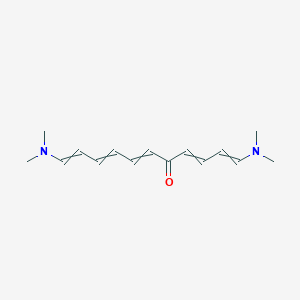

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
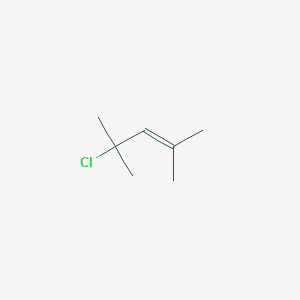


![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)
